![molecular formula C18H14N4O B6126320 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6126320.png)
7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine, also known as BPTP, is a chemical compound that has been the subject of significant scientific research due to its potential applications in medicinal chemistry.
Scientific Research Applications
Biological Activity and Synthesis
7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized using the Biginelli protocol. These compounds were characterized using various spectroscopic techniques and evaluated for their antimicrobial and antioxidant activities. This study exemplifies the compound's potential in biological applications (Gilava et al., 2020).
Medicinal Chemistry and Drug Development
The triazolopyrimidine scaffold, to which 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine belongs, is recognized for its wide range of pharmacological activities. This includes uses as anticancer, antimicrobial, and anti-tubercular agents. The scaffold has been incorporated in several clinical trials and marketed drugs, highlighting its significance in medicinal chemistry (Merugu et al., 2022).
Potential as Anticonvulsant Agent
A derivative of 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has shown promise as an anticonvulsant agent. This finding was based on a study that employed microwave-assisted synthesis techniques and QSAR predictions for biological activities (Divate & Dhongade-Desai, 2014).
Pharmaceutical and Agrochemical Applications
1,2,4-Triazolo[1,5-a]pyrimidines, which include 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine, are noted for their relevance in various fields such as pharmaceutics and agrochemistry. Their application extends to photography and other industries, demonstrating their broad utility (Fischer, 2007).
Antimicrobial Properties
Research has indicated that certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit notable antimicrobial properties. This suggests the potential of 7-[4-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine in developing new antimicrobial agents (Mabkhot et al., 2016).
properties
IUPAC Name |
7-(4-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-2-4-14(5-3-1)12-23-16-8-6-15(7-9-16)17-10-11-19-18-20-13-21-22(17)18/h1-11,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUOCUWZYNDEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(Benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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